molecular formula C25H23NO4S B2564707 [4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone CAS No. 1114852-67-3

[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone

Cat. No.: B2564707
CAS No.: 1114852-67-3
M. Wt: 433.52
InChI Key: LKMHBWYSBBAYCP-UHFFFAOYSA-N
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Description

[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H23NO4S and its molecular weight is 433.52. The purity is usually 95%.
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Biological Activity

The compound “4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This indicates the presence of a benzothiazine core which is modified with various functional groups that may influence its biological activity.

Research indicates that benzothiazine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens through disruption of cellular processes.
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been noted, likely through the modulation of key signaling pathways.
  • Enzyme Inhibition : The interaction with enzymes such as glutathione reductase has been observed, suggesting potential in treating diseases related to oxidative stress.

Antimicrobial Activity

Several studies have demonstrated that benzothiazine derivatives possess significant antimicrobial properties. For instance, compounds similar to the one have been tested against bacteria and fungi, showing minimum inhibitory concentrations (MIC) in the low micromolar range.

CompoundMIC (µg/mL)Target Organism
Compound A8Staphylococcus aureus
Compound B16Escherichia coli
Compound C32Candida albicans

Anticancer Activity

The anticancer potential has been evaluated through various assays. The compound has shown promising results in inhibiting cell proliferation in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate a dose-dependent response that warrants further investigation into the underlying mechanisms.

Case Studies

  • Study on Antimalarial Activity :
    A study published in Nature explored the effects of a benzothiazine derivative on Plasmodium falciparum. The compound exhibited an EC50 below 10 µM, indicating potent activity against malaria parasites. The mechanism involved disruption of metabolic pathways essential for parasite survival.
  • Inhibition of Trypanothione Reductase :
    Another research highlighted the compound's ability to inhibit trypanothione reductase, an enzyme critical for the survival of trypanosomes. This inhibition was linked to increased reactive oxygen species (ROS) levels within the parasite cells, leading to cell death.

Molecular Docking Studies

Molecular docking studies suggest that this compound binds effectively to target enzymes involved in disease pathways. The binding affinity and interaction profiles reveal critical amino acids involved in the binding process:

Target EnzymeBinding Affinity (kcal/mol)Key Interactions
Glutathione Reductase-9.5Ser-14, Leu-17
Trypanothione Reductase-8.7Trp-21, Ser-109

These interactions are crucial for understanding how this compound can be optimized for therapeutic use.

Properties

IUPAC Name

[4-(3,5-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4S/c1-4-30-21-11-9-19(10-12-21)25(27)24-16-26(20-14-17(2)13-18(3)15-20)22-7-5-6-8-23(22)31(24,28)29/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMHBWYSBBAYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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